N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O2/c1-29-6-2-3-22-14-23(4-5-24(22)29)25(30-7-9-32-10-8-30)18-28-26(31)27-15-19-11-20(16-27)13-21(12-19)17-27/h4-5,14,19-21,25H,2-3,6-13,15-18H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKCWIUMQJRQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C34CC5CC(C3)CC(C5)C4)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide is a compound of growing interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that combines an adamantane core with a quinoline and morpholine moiety. The synthesis typically involves the reaction of adamantane derivatives with quinoline precursors through selective substitution reactions.
Chemical Formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cell signaling. The compound has shown potential in modulating GPCR pathways, which can influence various physiological responses such as neurotransmission and hormone release .
- Antiviral Activity : Similar compounds have demonstrated antiviral properties against various viruses. For instance, derivatives of adamantane have been evaluated for their efficacy against influenza viruses, suggesting that this compound may exhibit similar effects .
Antiviral Properties
In studies assessing antiviral activity, related adamantane derivatives were tested against the A-2 Victoria virus in chick embryos. Compounds similar to this compound showed significant antiviral effects, indicating a promising therapeutic potential for viral infections .
Neuroprotective Effects
Research has indicated that compounds with structural similarities may provide neuroprotective benefits. For example, studies on quinoline derivatives have shown their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the target compound could also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
The compound features an adamantane core linked to a morpholine and a quinoline structure, which contributes to its biological activity. The molecular formula is C26H29N3O4, with a molecular weight of 447.535 g/mol. The presence of the adamantane moiety is particularly noteworthy as it is known for enhancing the bioavailability and stability of compounds in biological systems.
Pharmacological Applications
-
Anticancer Activity
- Several studies have demonstrated that adamantane derivatives exhibit significant anticancer properties. For instance, compounds derived from adamantane have been shown to induce apoptosis in various cancer cell lines, including ovarian and breast cancer cells . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.
- A specific study highlighted the anticancer effects of adamantane-linked isothiourea derivatives, indicating that such compounds can inhibit tumor growth effectively in vitro and in vivo .
- Antiviral Properties
- Anti-inflammatory Effects
Case Studies and Experimental Findings
Potential Future Applications
Given its diverse pharmacological profile, N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide holds promise for further development in several therapeutic areas:
- Combination Therapies : Its ability to enhance the efficacy of existing treatments could be explored in combination therapies for cancer or viral infections.
- Drug Development : Continued research into its structure-activity relationships may lead to the development of more potent analogs with improved pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with derivatives reported in J. Med. Chem. 2007 . Key analogs include:
Table 1: Structural and Analytical Comparison of Selected Compounds
| Compound ID | Core Structure | Amide Substituent | Molecular Formula | Molecular Weight (MH+) | Key Features |
|---|---|---|---|---|---|
| 38 | 4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl | Adamantane-1-carboxylic | C25H32N2O2 | 393 | Adamantane group; pentyl chain at N1 |
| 39 | 4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl | 3-Phenylpropionamide | C23H26N2O2 | 363 | Phenylpropionamide; no adamantane |
| 40 | 4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl | Naphthalene-1-carboxylic | C25H24N2O2 | 385 | Naphthalene group; increased aromaticity |
| Target | 1-Methyl-3,4-dihydro-2H-quinolin-6-yl | Adamantane-1-carboxamide | Not provided | Not provided | Morpholine-ethyl linker; methyl at N1 |
Key Structural Differences
Quinoline Substitution: The target compound features a 1-methyl-3,4-dihydro-2H-quinolin-6-yl core, differing from the 4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl group in compounds 38–40 . The methyl group at N1 and the dihydroquinoline saturation in the target may enhance metabolic stability compared to the pentyl chain in analogs. Positional isomerism (6-yl vs. 3-yl) could alter binding affinity to targets like kinase or receptor proteins.
Amide Linker: The target incorporates a morpholine-ethyl spacer between the quinoline and adamantane groups, whereas compounds 38–40 directly attach the amide to the quinoline core. This linker may improve solubility due to morpholine’s polarity, contrasting with the hydrophobic pentyl chain in analogs .
Amide Substituent: Unlike compounds 39 (phenylpropionamide) and 40 (naphthalene-carboxamide), the target retains the adamantane-carboxamide group seen in compound 38.
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : The adamantane group in the target and compound 38 suggests higher logP values compared to 39 and 40. However, the morpholine linker in the target may reduce logP relative to compound 38’s pentyl chain.
- Solubility : Morpholine’s polarity could enhance aqueous solubility compared to the purely hydrophobic substituents in 38–40.
- Metabolic Stability: The dihydroquinoline core and methyl group in the target may reduce oxidative metabolism risks compared to the 4-oxo-quinoline analogs, which are prone to keto-enol tautomerism .
Hypothetical Pharmacological Implications
The morpholine linker might improve target engagement by enabling hydrogen bonding, whereas the naphthalene group in compound 40 could favor π-π stacking interactions. The absence of a 4-oxo group in the target might reduce reactivity but also limit metal-chelation capabilities observed in other quinoline derivatives .
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve selectivity in heterocyclic intermediate synthesis .
Which analytical techniques are most effective for characterizing the compound’s structure and purity?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., adamantane CH2 groups at δ 1.6–2.1 ppm) and confirms morpholine/quinoline integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass ±0.001 Da) .
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯N interactions) and confirms stereochemistry .
Q. Purity Assessment :
- HPLC : Retention time and peak symmetry (asymmetry factor <1.2) ensure no residual intermediates .
How can computational methods accelerate reaction design and optimization for this compound?
Advanced Research Question
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways and byproduct formation .
- Machine Learning (ML) : Trained on reaction databases, ML algorithms suggest optimal solvent/catalyst combinations, reducing trial-and-error experiments .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. acetonitrile) to refine conditions .
Q. Example Workflow :
DFT Calculation : Identifies energy barriers for amide coupling steps .
ML Prediction : Recommends EDC/HOBt over DCC for higher yield .
Experimental Validation : Confirms computational predictions with 15% yield improvement .
How should researchers address contradictory data in biological activity assays?
Advanced Research Question
Contradictions (e.g., varying IC50 values across cancer cell lines) may arise from:
- Assay Conditions : Differences in pH, serum content, or incubation time .
- Compound Stability : Degradation in DMSO stock solutions over time .
Q. Resolution Strategies :
- Dose-Response Repetition : Conduct triplicate assays under standardized conditions (e.g., 10% FBS, 48h incubation) .
- Stability Testing : Monitor compound integrity via LC-MS after 24h in culture media .
What statistical approaches are recommended for optimizing synthetic protocols?
Advanced Research Question
Design of Experiments (DoE) minimizes trials while maximizing
- Factorial Design : Screens variables (temperature, catalyst loading) to identify critical factors .
- Response Surface Methodology (RSM) : Models interactions (e.g., solvent polarity × temperature) to predict optimal yield .
Case Study :
A 2^3 factorial design reduced reaction steps from 15 to 8 by identifying temperature (60°C) and solvent (DMF) as dominant variables .
How can structure-activity relationship (SAR) studies elucidate the compound’s mechanism?
Advanced Research Question
- Analog Synthesis : Modify substituents (e.g., morpholine to piperazine) to test target binding affinity .
- Biological Profiling : Compare IC50 values across analogs to map pharmacophore requirements .
- Molecular Docking : Predict interactions with putative targets (e.g., kinase ATP-binding pockets) .
Key Finding :
The adamantane group enhances membrane permeability, while the morpholine moiety improves solubility, balancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
